molecular formula C16H17FN2O3 B13480731 2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid

2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid

Cat. No.: B13480731
M. Wt: 304.32 g/mol
InChI Key: VTJTVVDSBZTWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid is an organic compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid typically involves multiple steps, starting with the preparation of the fluorophenylmethoxy intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a fluorophenyl halide reacts with a methoxybenzene under basic conditions. The resulting intermediate is then subjected to a series of reactions, including amidation and carboxylation, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methoxy]benzene-1-carboximidamide, acetic acid
  • 2-[(3-Bromophenyl)methoxy]benzene-1-carboximidamide, acetic acid
  • 2-[(3-Methylphenyl)methoxy]benzene-1-carboximidamide, acetic acid

Uniqueness

2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

acetic acid;2-[(3-fluorophenyl)methoxy]benzenecarboximidamide

InChI

InChI=1S/C14H13FN2O.C2H4O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17;1-2(3)4/h1-8H,9H2,(H3,16,17);1H3,(H,3,4)

InChI Key

VTJTVVDSBZTWCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)C(=N)N)OCC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.